
A Comparative Guide to Pan-KRAS Inhibitors:
BI-2493 vs. BI-2865

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BI-2493

Cat. No.: B12381246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two pan-KRAS inhibitors, BI-2493
and BI-2865. Both compounds are potent, non-covalent inhibitors that target the inactive, GDP-

bound "OFF" state of KRAS, including wild-type and various mutant forms, by blocking its

interaction with the guanine nucleotide exchange factor SOS1/2.[1][2] While structurally

related, BI-2493 was developed through the spirocyclization of a BI-2865 analogue, resulting in

a more rigid structure with improved potency, metabolic stability, and permeability, making it

suitable for in vivo studies.[3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data for BI-2493 and BI-2865, highlighting

their biochemical potency and cellular activity.

Table 1: Biochemical Activity
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Compound Target Assay IC50 (nM) KD (nM)

BI-2865 KRAS WT

SOS1-mediated

nucleotide

exchange

< 11 6.9

KRAS G12C

SOS1-mediated

nucleotide

exchange

< 11 4.5

KRAS G12D

SOS1-mediated

nucleotide

exchange

< 11 32

KRAS G12V

SOS1-mediated

nucleotide

exchange

< 11 26

KRAS G13D

SOS1-mediated

nucleotide

exchange

< 11 4.3

BI-2493 KRAS WT

SOS1-mediated

nucleotide

exchange

< 11 -

KRAS G12V

SOS1-mediated

nucleotide

exchange

< 11 -

Data sourced from multiple publications.[1][5]

Table 2: Cellular Activity
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Compound Cell Line KRAS Status Assay IC50 (nM)

BI-2865 BaF3
G12C, G12D, or

G12V
Proliferation ~140

BI-2493

Various KRAS

mutant cancer

cell lines

G12C, G12D,

G12V, G13D,

WT-amplified

Proliferation

Potent

antiproliferative

activity

Data sourced from multiple publications.[5][6][7][8]

Table 3: In Vivo Efficacy (BI-2493)
Model Cancer Type KRAS Status Dose

Tumor Growth
Inhibition (TGI)

MKN1 CDX Gastric Cancer
WT amplified

(CN=12.7)

90 mg/kg, p.o.,

twice daily

140% (durable

tumor

regression)

Esophageal

Cancer PDX

Esophageal

Cancer

WT amplified

(CN=98)

90 mg/kg, p.o.,

twice daily
78%

GA6871 PDX Gastric Cancer
WT amplified

(CN=28)

90 mg/kg, p.o.,

twice daily

108% (deep and

long-lasting

tumor

regressions)

LS513, GP2d,

HPAC, SW620,

MIAPACA2 CDX

Colorectal,

Pancreatic

Cancer

G12C, G12D,

G12V, A146V

90 mg/kg, p.o.,

twice daily for 21

days

Significant tumor

growth reduction

BI-2865 is not suitable for in vivo studies.[1] Data for BI-2493 sourced from multiple

publications.[6][7][9]

Mechanism of Action and Signaling Pathway
BI-2493 and BI-2865 are pan-KRAS inhibitors that function by non-covalently binding to the

inactive (GDP-bound) state of KRAS. This binding event sterically hinders the interaction
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between KRAS and the guanine nucleotide exchange factor SOS1/2. By preventing this

interaction, the inhibitors block the exchange of GDP for GTP, which is essential for KRAS

activation. Consequently, KRAS remains in its inactive "OFF" state, leading to the

downregulation of downstream oncogenic signaling pathways, primarily the MAPK/ERK and

PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [PDF] Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors
in Xenograft and Genetically Engineered Mouse Models of Cancer | Semantic Scholar
[semanticscholar.org]

2. Pardon Our Interruption [opnme.com]

3. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. benchchem.com [benchchem.com]

6. aacrjournals.org [aacrjournals.org]

7. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type
amplifications | BioWorld [bioworld.com]

8. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC
[pmc.ncbi.nlm.nih.gov]

9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in
Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to Pan-KRAS Inhibitors: BI-2493
vs. BI-2865]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381246#comparing-bi-2493-and-bi-2865-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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